molecular formula C17H23FN2O2S B2889746 4-(3-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane CAS No. 1421463-21-9

4-(3-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane

Cat. No.: B2889746
CAS No.: 1421463-21-9
M. Wt: 338.44
InChI Key: NCICFRJBKJHSNK-UHFFFAOYSA-N
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Description

4-(3-Fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a seven-membered heterocyclic compound featuring a 1,4-thiazepane core. Key structural elements include:

  • 3-Fluorobenzoyl group: A fluorinated aromatic substituent at position 4, influencing electronic properties and lipophilicity .
  • Morpholin-4-ylmethyl substituent: A morpholine moiety attached via a methyl linker at position 3, likely enhancing solubility and modulating pharmacokinetic properties .

Properties

IUPAC Name

(3-fluorophenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2S/c18-15-4-1-3-14(11-15)17(21)20-5-2-10-23-13-16(20)12-19-6-8-22-9-7-19/h1,3-4,11,16H,2,5-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCICFRJBKJHSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a member of the thiazepane family, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C17H23FN2OS
Molecular Weight: 324.45 g/mol
IUPAC Name: this compound

The compound's structure includes a thiazepane ring, a morpholine moiety, and a fluorobenzoyl group, contributing to its unique biological profile.

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that compounds with similar structures can act as inhibitors for enzymes like tyrosinase, which is involved in melanin production and associated with skin pigmentation disorders and neurodegenerative diseases . The presence of the fluorobenzoyl group enhances the compound's ability to interact with enzyme active sites.

Pharmacological Properties

Studies on related compounds suggest that This compound may exhibit:

  • Antimicrobial Activity: Potential against various bacterial strains.
  • Anticancer Properties: Similar thiazepane derivatives have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis in tumor cells.
  • Neuroprotective Effects: Related compounds have been investigated for their ability to protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazepane derivatives:

  • Inhibition of Tyrosinase Activity:
    • A study demonstrated that compounds featuring a fluorobenzene motif effectively inhibited tyrosinase, suggesting potential applications in treating hyperpigmentation disorders .
    • The docking studies indicated that the presence of a fluorine atom enhances binding affinity to the enzyme's active site.
  • Antitumor Activity:
    • Research on structurally similar thiazepanes revealed significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 5 µM against breast cancer cells .
    • The mechanism was attributed to cell cycle arrest and induction of apoptosis via mitochondrial pathways.
  • Neuroprotective Studies:
    • Investigations into compounds with morpholine rings have shown promise in neuroprotection by reducing oxidative stress markers in neuronal cultures .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValuesReferences
This compoundTyrosinase InhibitionTBD
3-Chloro-4-fluorophenyl derivativeAntitumorIC50 = 5 µM
Morpholine-based compoundNeuroprotectionEC50 = TBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related heterocycles and fluorinated/morpholine-containing analogs described in the literature.

Core Heterocyclic Ring Systems
Compound Class Core Structure Ring Size Key Features Conformational Flexibility Reference
1,4-Thiazepane derivative 1,4-Thiazepane 7-membered S and N atoms; puckered geometry High (due to larger ring)
Thiazole derivatives Thiazole 5-membered S and N atoms; planar structure Low
1,2,4-Triazole derivatives 1,2,4-Triazole 5-membered Three N atoms; tautomerism possible Moderate
Benzimidazole derivatives Benzimidazole 6-membered Fused benzene-imidazole system Low

Key Observations :

  • Smaller heterocycles (e.g., thiazoles, triazoles) prioritize planarity, which may enhance stacking interactions but limit adaptability .
Fluorinated Substituents
Compound Fluorine Position Electronic Effects Impact on Properties Reference
4-(3-Fluorobenzoyl)-thiazepane 3-position (benzoyl) Electron-withdrawing; meta substitution Increased polarity, altered π-π stacking
4-Fluorophenyl thiazoles 4-position (aryl) Moderate electron withdrawal Enhanced metabolic stability
2,4-Difluorophenyl triazoles 2,4-positions Strong electron withdrawal Improved binding affinity

Key Observations :

  • Difluorinated compounds (e.g., ) exhibit stronger electron-withdrawing effects, which could enhance reactivity or target engagement .
Morpholine-Containing Substituents
Compound Morpholine Attachment Role Reference
4-(3-Fluorobenzoyl)-thiazepane 3-[(Morpholin-4-yl)methyl] Solubility enhancement; H-bond donor/acceptor
Benzimidazole derivatives 3-(Morpholin-4-yl)propoxy Linker flexibility; membrane permeability
TLR7-9 antagonists (Patent) Morpholin-4-ylmethyl Bioactivity modulation

Key Observations :

  • Morpholine’s oxygen and nitrogen atoms contribute to solubility and H-bonding capacity , critical for bioavailability .

Key Observations :

  • Thiazepane synthesis likely requires careful optimization of cyclization conditions to manage ring strain .
  • Triazole and benzimidazole syntheses prioritize regioselectivity and tautomer control, which are less critical for seven-membered rings .

Q & A

Q. How to validate the compound’s mechanism of action when structural analogs show conflicting bioactivity?

  • Methodology : Conduct competitive binding assays with radiolabeled ligands or CRISPR-edited cell lines lacking the putative target. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Synchrotron-based crystallography or cryo-EM resolves target-ligand interactions at atomic resolution .

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